![molecular formula C14H12N2OS2 B2667452 3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 440327-19-5](/img/structure/B2667452.png)
3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
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Description
3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, also known as 3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4-one, is a heterocyclic compound belonging to the thienopyrimidine family. It is a white, crystalline solid with a melting point of 128°C and a boiling point of 145°C. It is insoluble in water and slightly soluble in ethanol. This compound has a variety of applications in the field of scientific research, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Antimicrobial Activity
This compound has been identified as having broad-spectrum antibacterial activity, with a minimum inhibitory concentration (MIC) ranging from 0.49 to 3.9 μg/mL . It also shows reasonable antifungal activity with an MIC of 31.25 μg/mL . This suggests that it could be used in the development of new antimicrobial agents.
Drug Development
The pharmacokinetic properties and calculation of drug likeness of this compound suggest good traditional drug-like properties . This indicates its potential for use in drug development, particularly for conditions that could be treated by modulating microbial activity.
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-8-3-4-10(7-9(8)2)16-13(17)12-11(5-6-19-12)15-14(16)18/h3-7H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXZYKCIJMJLKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C=CS3)NC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one |
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